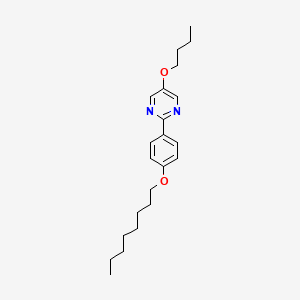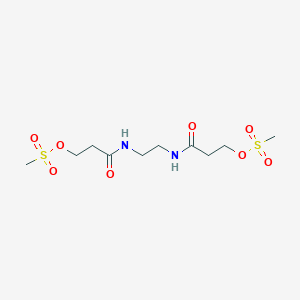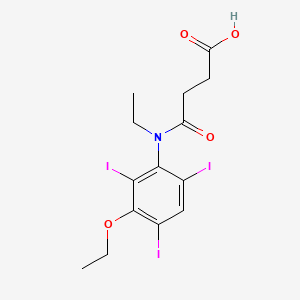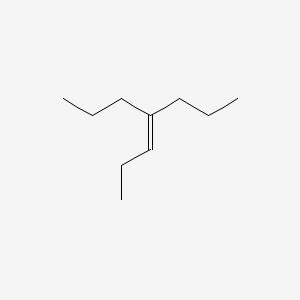
Gold hydroxideoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold hydroxideoxide is a compound that combines the properties of both hydroxides and oxides of gold It is an inorganic compound with the formula Au(OH)O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold hydroxideoxide can be synthesized through various methods. One common approach involves the reaction of gold salts with alkaline solutions. For instance, gold chloride (AuCl3) can react with sodium hydroxide (NaOH) to form this compound under controlled conditions. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the use of gold-containing ores or recycled gold materials, which are dissolved in acidic solutions to form gold salts. These salts are then treated with alkaline solutions to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Gold hydroxideoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gold oxide (Au2O3) using oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: It can be reduced to metallic gold (Au) using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in aqueous solutions.
Substitution: this compound can undergo substitution reactions with halides to form gold halides (e.g., AuCl3) in the presence of halogen acids.
Major Products Formed:
- Oxidation: Gold oxide (Au2O3)
- Reduction: Metallic gold (Au)
- Substitution: Gold halides (e.g., AuCl3)
Wissenschaftliche Forschungsanwendungen
Gold hydroxideoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique properties make it an effective catalyst for reactions involving organic and inorganic compounds.
Biology: this compound is explored for its potential use in biological imaging and diagnostics. Its ability to interact with biological molecules makes it a valuable tool in studying cellular processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in cancer treatment. Its ability to selectively target cancer cells and induce apoptosis is of significant interest.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings. Its catalytic properties are also utilized in various industrial processes.
Wirkmechanismus
The mechanism by which gold hydroxideoxide exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, this compound acts as an electron donor or acceptor, facilitating the transfer of electrons and promoting the desired chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Gold hydroxideoxide can be compared with other similar compounds, such as gold hydroxide (Au(OH)3) and gold oxide (Au2O3). While all these compounds contain gold and oxygen, they differ in their chemical properties and reactivity:
Gold Hydroxide (Au(OH)3): This compound is more stable and less reactive compared to this compound. It is primarily used in the preparation of gold nanoparticles and as a precursor for other gold compounds.
Gold Oxide (Au2O3): Gold oxide is more reactive and can undergo various chemical transformations. It is used in catalysis and materials science for its unique properties.
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
30779-22-7 |
|---|---|
Molekularformel |
AuHO2 |
Molekulargewicht |
229.973 g/mol |
IUPAC-Name |
gold(3+);oxygen(2-);hydroxide |
InChI |
InChI=1S/Au.H2O.O/h;1H2;/q+3;;-2/p-1 |
InChI-Schlüssel |
WERKFXMKNRHTGM-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[O-2].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)


![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)

![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
